An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Azetidin-3-yl)morpholine
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Azetidin-3-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 4-(Azetidin-3-yl)morpholine, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structure, reactivity, and significance as a scaffold in the design of novel therapeutics. By combining established chemical principles with field-proven insights, this guide aims to be an essential resource for the effective utilization of this versatile compound.
Introduction: The Strategic Importance of the Azetidine-Morpholine Scaffold
The pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is a central theme in contemporary drug discovery. Saturated heterocyclic scaffolds are of particular interest due to their ability to confer three-dimensional complexity and improved physicochemical properties to drug candidates.[1] Among these, the azetidine and morpholine moieties have independently proven to be of immense value.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is prized for its unique combination of ring strain and metabolic stability.[1] This strained ring system can act as a bioisosteric replacement for larger, more flexible rings, often leading to improved binding affinity and selectivity for biological targets.[1] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor.[2]
The combination of these two privileged scaffolds in 4-(Azetidin-3-yl)morpholine creates a bifunctional building block with significant potential for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.[1][3] This guide will delve into the core chemical properties of this compound, providing a robust foundation for its application in medicinal chemistry programs.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of 4-(Azetidin-3-yl)morpholine is essential for its effective handling, formulation, and application in drug design.
Molecular Structure and Conformation
The structure of 4-(Azetidin-3-yl)morpholine, as depicted below, features a central, conformationally constrained azetidine ring linked at the 3-position to the nitrogen atom of a morpholine ring.
Figure 1: 2D Chemical Structure of 4-(Azetidin-3-yl)morpholine.
The azetidine ring is nearly planar, while the morpholine ring typically adopts a stable chair conformation.[4][5] This conformational preference can influence the spatial orientation of substituents and their interactions with biological targets.
Key Physicochemical Data
The physicochemical properties of 4-(Azetidin-3-yl)morpholine and its common salt forms are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.
| Property | 4-(Azetidin-3-yl)morpholine | 4-(Azetidin-3-yl)morpholine hydrochloride |
| Molecular Formula | C₇H₁₄N₂O[6] | C₇H₁₅ClN₂O[2] |
| Molecular Weight | 142.20 g/mol [6] | 178.66 g/mol [2] |
| IUPAC Name | 4-(Azetidin-3-yl)morpholine[6] | 4-(Azetidin-3-yl)morpholine hydrochloride |
| CAS Number | 302355-79-9[6] | 223381-71-3[7] |
| Appearance | White to off-white solid[2] | |
| Solubility | Soluble in water | |
| Predicted XlogP | -0.7[6] |
Table 1: Physicochemical Properties of 4-(Azetidin-3-yl)morpholine and its Hydrochloride Salt.
Synthesis and Reactivity
The synthesis of 4-(Azetidin-3-yl)morpholine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The reactivity of the final compound is largely dictated by the nucleophilicity of the secondary amine within the azetidine ring.
Synthetic Pathway
A common synthetic route to 4-(Azetidin-3-yl)morpholine involves the initial synthesis of an N-protected precursor, followed by a deprotection step. A representative synthetic scheme is outlined below, based on established methodologies for the synthesis of related azetidine derivatives.
Figure 2: General Synthetic Pathway for 4-(Azetidin-3-yl)morpholine.
3.1.1. Experimental Protocol: Synthesis of 4-(1-Benzylazetidin-3-yl)morpholine
This protocol is adapted from methodologies described for the synthesis of similar 3-substituted azetidines.
-
Mesylation of 1-Benzyl-3-hydroxyazetidine: To a solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Reaction with Morpholine: To the reaction mixture, add morpholine (2.0 eq) and heat to reflux for 12-18 hours.
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(1-benzylazetidin-3-yl)morpholine.
3.1.2. Experimental Protocol: Debenzylation to 4-(Azetidin-3-yl)morpholine
The removal of the N-benzyl protecting group is a critical step. Catalytic transfer hydrogenation is a commonly employed and effective method.[8]
-
Catalytic Transfer Hydrogenation: To a solution of 4-(1-benzylazetidin-3-yl)morpholine (1.0 eq) in methanol, add 10% palladium on carbon (10 wt%) and ammonium formate (5.0 eq).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® and wash with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization or column chromatography to yield 4-(Azetidin-3-yl)morpholine. The addition of a small amount of acetic acid can sometimes facilitate the debenzylation of N-benzyl amines.[9][10]
Reactivity Profile
The primary site of reactivity on the 4-(Azetidin-3-yl)morpholine scaffold is the secondary amine of the azetidine ring. This nitrogen is a potent nucleophile and can readily participate in a variety of chemical transformations, making it an ideal handle for further derivatization.
Common reactions include:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the azetidine nitrogen.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-aryl derivatives.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
The choice of reaction conditions should be carefully considered to avoid potential side reactions, such as the ring-opening of the strained azetidine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and morpholine rings.
-
Morpholine Protons: Two sets of multiplets, typically around 3.7 ppm (for the -CH₂-O- protons) and 2.5 ppm (for the -CH₂-N- protons).[5]
-
Azetidine Protons: A more complex set of multiplets in the upfield region, with the methine proton at the 3-position appearing as a multiplet. The chemical shifts of the azetidine protons will be influenced by the neighboring nitrogen atoms.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Morpholine Carbons: Two signals are expected, one for the carbons adjacent to the oxygen (around 67 ppm) and one for the carbons adjacent to the nitrogen (around 46 ppm).[5]
-
Azetidine Carbons: Signals for the three distinct carbons of the azetidine ring will be observed in the upfield region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of 4-(Azetidin-3-yl)morpholine. In positive ion mode, the protonated molecule [M+H]⁺ would be the expected parent ion. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide structural information. The fragmentation pattern is likely to involve cleavage of the bond between the azetidine and morpholine rings, as well as fragmentation within the rings themselves.[13][14][15][16]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the azetidine ring.
-
C-H Stretch: Multiple peaks in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C-O Stretch: A strong absorption band around 1115 cm⁻¹ for the C-O-C ether linkage in the morpholine ring.[17]
-
N-H Bend: A peak in the 1590-1650 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-(Azetidin-3-yl)morpholine make it an attractive building block for the design of novel therapeutic agents targeting a wide range of diseases.
Scaffold for CNS-Active Compounds
The incorporation of a morpholine ring is a well-established strategy for improving the blood-brain barrier (BBB) penetration of drug candidates.[2] The azetidine moiety, with its rigid structure, can provide precise conformational control, which is often crucial for achieving high affinity and selectivity for CNS targets.[1] Consequently, 4-(Azetidin-3-yl)morpholine is a promising scaffold for the development of drugs targeting neurological and psychiatric disorders.[3]
Role in Oncology Drug Design
Both azetidine and morpholine rings are found in numerous approved and investigational anticancer agents.[1][18] The morpholine group can enhance solubility and modulate pharmacokinetic properties, while the azetidine ring can serve as a key pharmacophoric element interacting with the target protein. The combination of these two motifs in 4-(Azetidin-3-yl)morpholine provides a versatile platform for the synthesis of novel kinase inhibitors and other targeted cancer therapies.
Bioisosteric Replacement and Property Modulation
In drug design, the concept of bioisosterism is often employed to optimize the properties of a lead compound. The 4-(Azetidin-3-yl)morpholine scaffold can be considered a "stretched" or conformationally constrained analogue of piperazine or piperidine, common motifs in many drug molecules.[4] Its use can lead to improved metabolic stability by blocking sites of metabolism on larger rings.
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the purity and quality of 4-(Azetidin-3-yl)morpholine and its derivatives.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for the analysis of 4-(Azetidin-3-yl)morpholine. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) would be appropriate.[5] This method can be used for purity determination and for monitoring the progress of chemical reactions.
6.1.1. Generalized HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL
This method would need to be validated for specificity, linearity, accuracy, and precision for routine use.
Safety and Handling
The hydrochloride salt of 4-(Azetidin-3-yl)morpholine is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
Conclusion
4-(Azetidin-3-yl)morpholine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a property-modulating morpholine moiety provides a powerful tool for the design of novel therapeutics with optimized physicochemical and pharmacokinetic profiles. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists to effectively utilize this important scaffold in their drug development endeavors.
References
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. August 29, 2023. Available from: [Link]
-
Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmaceutical and Life Sciences. 2018-06-30. Available from: [Link]
-
Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (PDF) ResearchGate. Available from: [Link]
-
4-(Azetidin-3-yl)morpholine. PubChem. Available from: [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available from: [Link]
-
1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. August 2005. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026-01-05. Available from: [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. May 6, 2008. Available from: [Link]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available from: [Link]
-
Publications & Patents. MedChemica. Available from: [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH. 2025-04-07. Available from: [Link]
-
(a) Mass spectra of morpholine cation and fragment ions which are.... ResearchGate. Available from: [Link]
- WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors. Google Patents.
-
Azetidines of pharmacological interest. PubMed. June 29, 2021. Available from: [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Request PDF - ResearchGate. 2025-10-17. Available from: [Link]
-
Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. PubMed. June 19, 2023. Available from: [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available from: [Link]
-
Deprotection of N-benzyl piperidine compound. Sciencemadness.org. February 18, 2020. Available from: [Link]
- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. 2025-08-06. Available from: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. April 1, 2019. Available from: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available from: [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. Available from: [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. 2025-09-22. Available from: [Link]
- US20130203752A1 - Phenylmorpholines and analogues thereof. Google Patents.
-
Quantitative Analysis of Pharmaceutical Using FTIR Spectroscopy. Jetir.Org. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. October 20, 2021. Available from: [Link]
-
Mass fragmentation pattern of compound 13. ResearchGate. Available from: [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. 2025-08-10. Available from: [Link]
-
FT-IR spectra of (a) L-proline, (b) Fe 3 O 4 @L-proline, and (c) Fe 3 O.... ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. 2025-08-07. Available from: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. December 13, 2011. Available from: [Link]
-
4-Benzylmorpholine. PubChem - NIH. Available from: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Request PDF - ResearchGate. 2025-08-06. Available from: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Azetidin-3-yl)morpholine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Azetidin-3-yl)morpholine hydrochloride | 223381-71-3 [sigmaaldrich.com]
- 8. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum [chemicalbook.com]
- 12. acdlabs.com [acdlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
